Cas no 2172545-73-0 (2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
- 2172545-73-0
- EN300-1599090
- 2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
-
- インチ: 1S/C11H18N4O2/c1-9(4-7-16)15-11(5-8-17-2)10(3-6-12)13-14-15/h9,16H,3-5,7-8H2,1-2H3
- InChIKey: ZFWNITNBRSHOLU-UHFFFAOYSA-N
- ほほえんだ: O(C)CCC1=C(CC#N)N=NN1C(C)CCO
計算された属性
- せいみつぶんしりょう: 238.14297583g/mol
- どういたいしつりょう: 238.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 84Ų
2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599090-250mg |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 250mg |
$1917.0 | 2023-09-23 | ||
Enamine | EN300-1599090-1000mg |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 1000mg |
$2083.0 | 2023-09-23 | ||
Enamine | EN300-1599090-1.0g |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 1g |
$2083.0 | 2023-06-04 | ||
Enamine | EN300-1599090-10.0g |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 10g |
$8961.0 | 2023-06-04 | ||
Enamine | EN300-1599090-5.0g |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 5g |
$6043.0 | 2023-06-04 | ||
Enamine | EN300-1599090-0.1g |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 0.1g |
$1834.0 | 2023-06-04 | ||
Enamine | EN300-1599090-5000mg |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 5000mg |
$6043.0 | 2023-09-23 | ||
Enamine | EN300-1599090-500mg |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 500mg |
$2000.0 | 2023-09-23 | ||
Enamine | EN300-1599090-100mg |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 100mg |
$1834.0 | 2023-09-23 | ||
Enamine | EN300-1599090-2.5g |
2-[1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172545-73-0 | 2.5g |
$4084.0 | 2023-06-04 |
2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Chemical Profile of 2-1-(4-Hydroxybutan-2-yl)-5-(2-Methoxyethyl)-1H-1,2,3-Triazol-4-Ylacetonitrile (CAS No: 2172545-73-0)
The compound 2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No: 2172545-73-0) is a complex organic molecule with a diverse range of potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a triazole ring system, a hydroxybutan group, and a methoxyethyl group. The presence of these functional groups makes it a versatile molecule with potential for various chemical reactions and biological activities.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and development. The triazole ring system is known for its stability and ability to form hydrogen bonds, which are critical for drug-target interactions. In particular, the 1H-1,2,3-triazole moiety in this compound has been shown to exhibit significant biological activity in various assays. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that triazole-containing compounds can act as inhibitors of certain enzymes involved in disease pathways.
The hydroxybutan group in the molecule adds further complexity to its structure. This group introduces hydroxyl functionality, which can participate in hydrogen bonding and other non-covalent interactions. Such interactions are essential for the molecule's solubility and bioavailability when used as a drug candidate. Additionally, the methoxyethyl group provides an ether linkage that can enhance the molecule's stability under certain conditions.
One of the most promising aspects of this compound is its potential application in targeted drug delivery systems. The combination of the triazole ring system with other functional groups allows for the creation of molecules that can specifically bind to certain receptors or enzymes. This specificity is crucial for developing drugs with high efficacy and minimal side effects.
Furthermore, recent advancements in click chemistry have made it easier to synthesize complex molecules like this one. Click chemistry refers to a set of reactions that are efficient and reliable for forming new chemical bonds. The use of click chemistry techniques has significantly streamlined the synthesis process for this compound, making it more accessible for research purposes.
In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption and distribution properties due to its balanced lipophilicity and hydrophilicity. These properties are essential for ensuring that the compound reaches its target site within the body effectively.
Another area where this compound shows potential is in its ability to act as a precursor for other bioactive molecules. By modifying certain functional groups within its structure, researchers can create derivatives with enhanced biological activity or improved pharmacokinetic profiles.
It is also worth noting that this compound has been subjected to extensive toxicological studies to assess its safety profile. These studies have indicated that it has low toxicity at therapeutic doses, making it a viable candidate for further development into clinical applications.
In conclusion, 2-1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-Ylacetonitrile (CAS No: 2172545-73-0) is a highly promising compound with diverse applications in the field of medicinal chemistry. Its unique structure and functional groups make it an ideal candidate for drug discovery and development efforts aimed at addressing unmet medical needs.
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